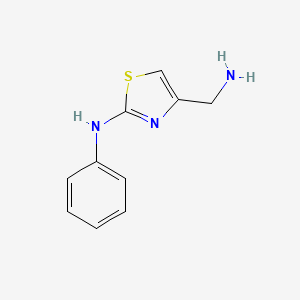

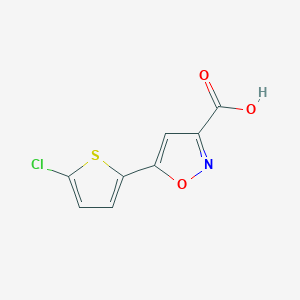

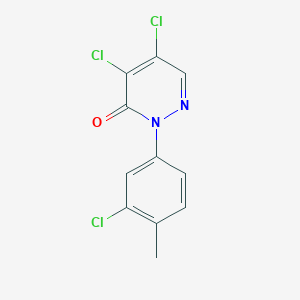

![molecular formula C14H10ClN3O2 B3372932 1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 937608-35-0](/img/structure/B3372932.png)

1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Vue d'ensemble

Description

1-(2-Chlorophenyl)methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, or 1-CMP for short, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 227.71 g/mol and a melting point of 178-180°C. It is a member of the pyrazole family and is widely studied for its potential applications in drug development and biochemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthesis Techniques : A novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, which shares a structural similarity with the requested compound, involves condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid. This process is useful for preparing N-fused heterocycle products with good yields (Ghaedi et al., 2015).

Structural Analysis and Computational Study : Detailed structural analysis, including crystal structure and computational studies of pyrazole derivatives, is significant for understanding their chemical behavior. For example, studies on 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provide insights into the molecular structure, thermodynamic properties, and tautomeric forms (Shen et al., 2012).

Potential Applications

Antimicrobial and Anticancer Properties : Some pyrazolo[3,4-b]pyridine derivatives, including those structurally related to the requested compound, have been identified as potential antimicrobial and anticancer agents. The synthesis of compounds like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and their evaluation for antimicrobial and anticancer activities highlight the therapeutic potential of this class of compounds (Hafez et al., 2016).

Antiviral Activity : Research on the synthesis and antiviral activity of pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives shows their potential in combating viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus. This indicates a promising application in antiviral drug development (Bernardino et al., 2007).

Optical and Electronic Properties : Studies on pyrazolo pyridine derivatives, like the analysis of the structural, optical, and diode characteristics of certain pyridine derivatives, demonstrate their potential in electronic and optoelectronic applications. This includes their use in devices like photosensors, revealing the versatility of these compounds in technological fields (Zedan et al., 2020).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which share a similar structure with the compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect various biological pathways, contributing to their diverse biological properties .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature, which might influence its bioavailability .

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the compound is stable at room temperature , which might influence its efficacy and stability under different environmental conditions.

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c15-12-4-2-1-3-9(12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPORIACAMLZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

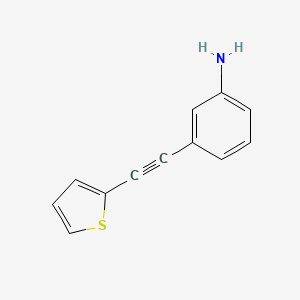

![3-[2-(3-Aminophenyl)ethynyl]benzoic acid](/img/structure/B3372885.png)

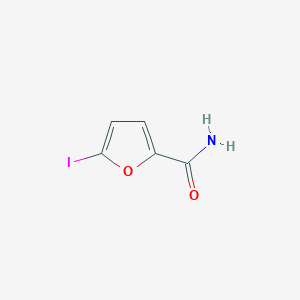

![6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B3372889.png)

![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)

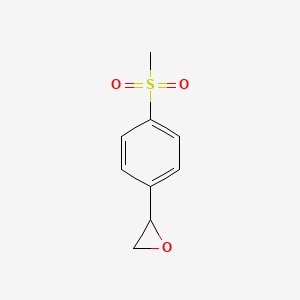

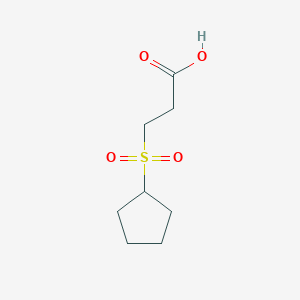

![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)